molecular formula C7H12O3 B2372646 Cyclopropanecarboxylic acid, 1-(1-hydroxy-1-methylethyl)- CAS No. 1447944-22-0

Cyclopropanecarboxylic acid, 1-(1-hydroxy-1-methylethyl)-

Cat. No. B2372646
CAS RN: 1447944-22-0
M. Wt: 144.17
InChI Key: NFJSPPJQFKZBMI-UHFFFAOYSA-N
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Description

“Cyclopropanecarboxylic acid, 1-(1-hydroxy-1-methylethyl)-” is a hydroxycarboxylic acid that can enhance the topical actions of therapeutic agents . It is also known as 1-Hydroxy-1-cyclopropanecarboxylic acid .


Synthesis Analysis

The synthesis of this compound involves heating the reaction solution to 30 °C in an oil bath and reacting for 12 hours. After the reaction is complete, it is cooled to room temperature and the pH of the reaction is adjusted to 5-6 with aqueous hydrochloric acid (2N). The solution is then extracted three times with ethyl acetate (3 * 5L), the organic phases are combined, dried over anhydrous magnesium sulfate, filtered, and the organic phase is concentrated to obtain the target compound .


Molecular Structure Analysis

The molecular formula of “Cyclopropanecarboxylic acid, 1-(1-hydroxy-1-methylethyl)-” is C4H5O3 . The InChI Key is GQXURJDNDYACGE-UHFFFAOYSA-M . The SMILES string is OC1(CC1)C([O-])=O .


Physical And Chemical Properties Analysis

“Cyclopropanecarboxylic acid, 1-(1-hydroxy-1-methylethyl)-” is a white to yellow to beige powder . It has a melting point of 108-110 °C (lit.) . The compound is titrated with NaOH and is >=96.0% .

Scientific Research Applications

  • Inhibition of Ethylene Production in Fruits :

    • Cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA), which are structurally related to cyclopropanecarboxylic acids, inhibit wound ethylene produced by tomato fruit discs (Dourtoglou & Koussissi, 2000).
  • Synthesis of Bioactive Compounds :

    • Cyclopropanecarboxylic acid derivatives have been used in the synthesis of hydropyrido[1,2-a]indole-6(7H)-ones, showcasing their utility in organic synthesis (Patil et al., 2011).
    • The synthesis of conformationally restricted analogues of histamine utilizing cyclopropane rings demonstrates their role in developing biologically active compounds (Kazuta et al., 2002).
  • Agricultural Applications :

    • Cyclopropanecarboxylic acid derivatives exhibit herbicidal and fungicidal activities, highlighting their potential in agriculture (Tian et al., 2009).
  • Polymer Science :

    • Cyclopropanecarboxylic acid has been utilized in the synthesis of polymethacrylate with cyclopropane rings as side groups, indicating its relevance in polymer chemistry (Vretik & Ritter, 2006).
  • Biological Studies :

    • Research has been conducted on the biological activities of natural compounds containing cyclopropane moieties, including antimicrobial and antitumor properties (Coleman & Hudson, 2016).
  • Chemical Synthesis Methodologies :

    • Cyclopropanecarboxylic acid derivatives are used in various chemical synthesis methods, such as in the synthesis of 1-(diethoxyphosphoryl)cyclopropanecarboxylates (Krawczyk et al., 2010).
  • Stress Mitigation in Plants :

    • Studies on 1-aminocyclopropane-1-carboxylic acid deaminase producing rhizobacteria indicate the role of cyclopropane-containing compounds in mitigating stress in plants (Tiwari et al., 2018).

Safety and Hazards

“Cyclopropanecarboxylic acid, 1-(1-hydroxy-1-methylethyl)-” is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, meaning it can cause skin and eye irritation and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-6(2,10)7(3-4-7)5(8)9/h10H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJSPPJQFKZBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1(CC1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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